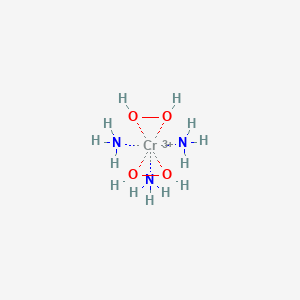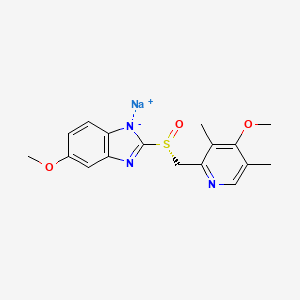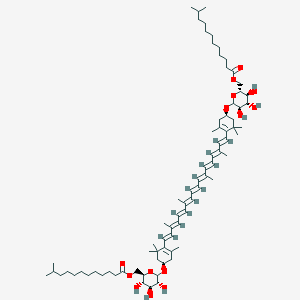
Thermobiszeaxanthin-13-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thermobiszeaxanthin-13-13 is a polymer.
Wissenschaftliche Forschungsanwendungen
1. Thermoadaptation Mechanisms in Thermophilic Bacteria
- Thermus filiformis, an aerobic thermophilic bacterium, exhibits thermoadaptation mechanisms crucial for its survival in high-temperature environments. Research revealed the synthesis of thermobiszeaxanthins as part of its heat-shock response, contributing to membrane stabilization at elevated temperatures (Mandelli et al., 2017).
2. Insights into Carotenoid Biosynthesis Pathways
- The identification of thermobiszeaxanthins in Thermus thermophilus HB27, a thermophilic bacterium, has provided insights into the carotenoid biosynthesis pathways, including the final glycosylation and acylation steps. This knowledge is pivotal for understanding and manipulating carotenoid production in microorganisms (Stark et al., 2013).
3. Biotechnological Applications in Carotenoid Production
- Studies on Sphingobium sp. have demonstrated the potential for genetically manipulating bacteria to enhance the production of carotenoids such as zeaxanthin. The production techniques developed can be adapted to increase the yield of related compounds like thermobiszeaxanthins (Liu et al., 2019).
4. Antioxidant Properties of Carotenoids
- Research on extremophile microorganisms like Halococcus morrhuae and Thermus filiformis has identified various carotenoids including thermobiszeaxanthins. Their antioxidant capacities have been evaluated, indicating potential applications in health and nutrition (Mandelli et al., 2012).
5. Metabolic Engineering for Carotenoid Production
- Metabolic engineering strategies have been employed in microorganisms to enhance the production of zeaxanthin, which could be applied to related carotenoids like thermobiszeaxanthins. These advancements in microbial biotechnology open doors for large-scale production of valuable carotenoids (Zhang et al., 2018).
Eigenschaften
Produktname |
Thermobiszeaxanthin-13-13 |
|---|---|
Molekularformel |
C78H124O14 |
Molekulargewicht |
1285.8 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(11-methyldodecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 11-methyldodecanoate |
InChI |
InChI=1S/C78H124O14/c1-53(2)33-25-21-17-15-19-23-27-41-67(79)87-51-65-69(81)71(83)73(85)75(91-65)89-61-47-59(9)63(77(11,12)49-61)45-43-57(7)39-31-37-55(5)35-29-30-36-56(6)38-32-40-58(8)44-46-64-60(10)48-62(50-78(64,13)14)90-76-74(86)72(84)70(82)66(92-76)52-88-68(80)42-28-24-20-16-18-22-26-34-54(3)4/h29-32,35-40,43-46,53-54,61-62,65-66,69-76,81-86H,15-28,33-34,41-42,47-52H2,1-14H3/b30-29+,37-31+,38-32+,45-43+,46-44+,55-35+,56-36+,57-39+,58-40+/t61-,62-,65-,66-,69-,70-,71+,72+,73-,74-,75?,76?/m1/s1 |
InChI-Schlüssel |
VONGOBDGENIJJS-GISNKCBBSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCCCCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCCCCCCC(C)C)C)\C)\C)/C)/C |
Kanonische SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





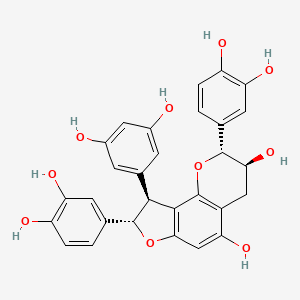

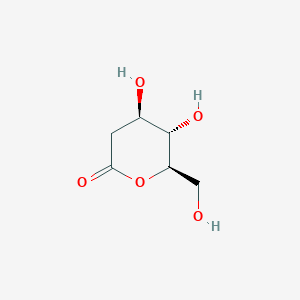
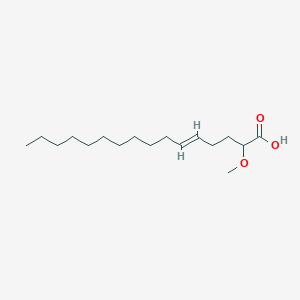

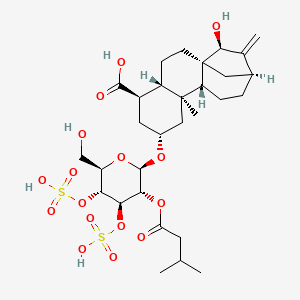

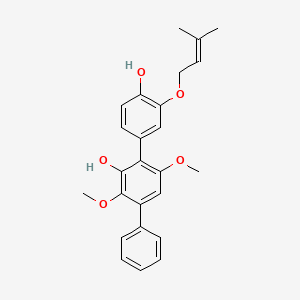
![mono-[123I]iodohypericin monocarboxylic acid](/img/structure/B1260537.png)
